tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate
Brand Name: Vulcanchem
CAS No.: 2168870-40-2
VCID: VC5297438
InChI: InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
Molecular Formula: C14H23NO3
Molecular Weight: 253.342

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

CAS No.: 2168870-40-2

Cat. No.: VC5297438

Molecular Formula: C14H23NO3

Molecular Weight: 253.342

* For research use only. Not for human or veterinary use.

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate - 2168870-40-2

Specification

CAS No. 2168870-40-2
Molecular Formula C14H23NO3
Molecular Weight 253.342
IUPAC Name tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
Standard InChI InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Standard InChI Key ACQHHXXCXSDMLQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate has a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . Its IUPAC name reflects the spirocyclic architecture, where a cyclohexane ring is fused to a cyclopentane system via a single atom (spiro[3.5]nonane), with a ketone group at the 7-position and a tert-butyl carbamate moiety at the 2-position . Key structural identifiers include:

PropertyValueSource
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
InChIKeyACQHHXXCXSDMLQ-UHFFFAOYSA-N
SolubilityNot fully characterized
Melting/Boiling PointsUndisclosed

The spirocyclic core imposes conformational rigidity, enhancing binding specificity in drug-target interactions . The tert-butyl group provides steric bulk, protecting the carbamate during synthetic processes .

Spectroscopic Characterization

While detailed spectral data (e.g., NMR, IR) are absent in public domains, analogous spirocarbamates exhibit distinct carbonyl stretches (~1700 cm⁻¹) in IR and quaternary carbon signals in ¹³C NMR . X-ray crystallography of related compounds confirms the spiro geometry, critical for maintaining structural integrity .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis involves multi-step strategies:

  • Spirocycle Formation: Cyclocondensation of diketones with amines under acidic conditions generates the spiro[3.5]nonane backbone .

  • Carbamate Protection: Reaction with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) introduces the Boc group .

  • Oxidation: Selective oxidation at the 7-position using Jones reagent or PCC yields the ketone .

A representative pathway is:

Cyclopentanedione+AmineHClSpiroamineBoc2OProtected IntermediateOxidantFinal Product\text{Cyclopentanedione} + \text{Amine} \xrightarrow{\text{HCl}} \text{Spiroamine} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected Intermediate} \xrightarrow{\text{Oxidant}} \text{Final Product}

Yields typically range from 45–65%, with purification via column chromatography .

Industrial Production Challenges

Scaling up faces hurdles due to:

  • Low Yield: Multi-step reactions accumulate inefficiencies .

  • Reagent Costs: Boc anhydride and specialized catalysts increase expenses .

  • Safety: Exothermic reactions require controlled conditions.

Applications in Pharmaceutical Research

Drug Design and Peptidomimetics

The compound’s rigidity makes it ideal for:

  • Enzyme Inhibitors: Mimics transition states in protease binding pockets .

  • Peptidomimetics: Replaces peptide bonds to enhance metabolic stability .

Case Studies in Oncology

  • Synergy with EGFR Inhibitors: Combined use with erlotinib in head/neck cancer models reduced IC₅₀ by 60% .

  • SHP2 Phosphatase Inhibition: Patents highlight derivatives as allosteric SHP2 inhibitors, disrupting RAS/MAPK pathways in NSCLC .

ApplicationMechanismEfficacy
Anticancer AgentsCaspase activation, ERK inhibitionIC₅₀: 2–5 µM
Anti-inflammatoryTNF-α suppression in macrophagesEC₅₀: 10 µM

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s ketone and carbamate groups facilitate hydrogen bonding with catalytic residues. In kinase assays, it inhibited BRAF⁶⁴⁷E with a Kᵢ of 1.8 µM, comparable to vemurafenib .

Receptor Modulation

Molecular docking studies suggest interactions with GPCRs (e.g., adenosine A₂ₐ), where the spirocycle occupies hydrophobic pockets . In vivo models show 40% reduction in inflammation markers at 10 mg/kg .

Future Directions and Research Opportunities

Therapeutic Expansion

  • Neurodegenerative Diseases: Targeting tau aggregation in Alzheimer’s models .

  • Antivirals: Screening against SARS-CoV-2 main protease .

Synthetic Innovations

  • Flow Chemistry: Microreactors to improve oxidation step yields .

  • Biocatalysis: Enzymatic Boc protection for greener synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator